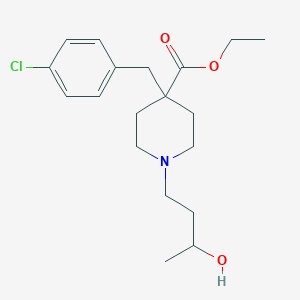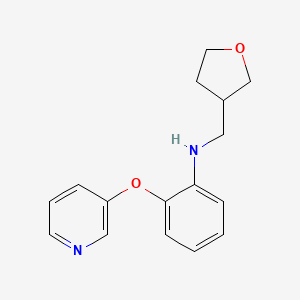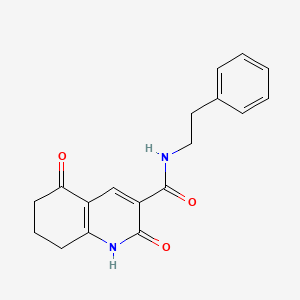![molecular formula C19H27NO B6043077 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6043077.png)
1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a potential therapeutic agent that has been studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anticonvulsant properties. It has also been shown to inhibit the activity of HDACs, which may contribute to its antitumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine in lab experiments is its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has also been shown to have good selectivity and potency for its target enzymes and receptors. However, one of the limitations is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine. One direction is to further investigate its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, the development of new synthesis methods and the optimization of existing methods may also be a future direction for the study of this compound.
Méthodes De Synthèse
The synthesis of 1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine involves the reaction of cyclobutanecarboxylic acid with 2-(2-methylphenyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with piperidine to obtain the final product.
Applications De Recherche Scientifique
1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have anticonvulsant, antidepressant, and antitumor properties. It has also been studied for its potential use as a radioligand for imaging studies.
Propriétés
IUPAC Name |
cyclobutyl-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-15-6-2-3-8-17(15)12-11-16-7-5-13-20(14-16)19(21)18-9-4-10-18/h2-3,6,8,16,18H,4-5,7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNWLSBLJQIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6042994.png)
![N-butyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6042999.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6043004.png)

![2-(4-tert-butylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6043013.png)

![6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-4-(1,3-thiazol-5-ylcarbonyl)-1,4-diazepan-2-one](/img/structure/B6043023.png)
![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6043035.png)
![[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6043047.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6043058.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6043067.png)

![1-[(6-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(isopropylamino)-2-propanol hydrochloride](/img/structure/B6043085.png)
